2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile
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Overview
Description
2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes phenyl, pyridine, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-2-oxoethyl chloride with thiourea to form the corresponding thioether. This intermediate is then reacted with 3-pyridinecarboxaldehyde and 6-phenyl-3-pyridinecarbonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile: shares similarities with other compounds containing phenyl, pyridine, and carbonitrile groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H17N3OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-phenacylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H17N3OS/c26-15-22-21(20-12-7-13-27-16-20)14-23(18-8-3-1-4-9-18)28-25(22)30-17-24(29)19-10-5-2-6-11-19/h1-14,16H,17H2 |
InChI Key |
URLBHXGYZFSXRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN=CC=C3)C#N)SCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN=CC=C3)C#N)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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